molecular formula C25H28N4O4S B11312905 N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide

N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide

Cat. No.: B11312905
M. Wt: 480.6 g/mol
InChI Key: NAKYMYOAPAKFJN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core and sulfonamide groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the phthalazinone core, followed by the introduction of the sulfonamide groups. Common reagents used in these reactions include sulfonyl chlorides and amines. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. .

Scientific Research Applications

N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide groups make it a potential candidate for enzyme inhibition studies.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes, potentially inhibiting their activity. The phthalazinone core may also play a role in binding to specific receptors or proteins, affecting various biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar compounds include other sulfonamide-containing molecules and phthalazinone derivatives. Compared to these compounds, N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide is unique due to its specific combination of functional groups and structural features. Some similar compounds are:

This compound’s uniqueness lies in its potential for diverse applications and its complex structure, which offers multiple sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]propanamide

InChI

InChI=1S/C25H28N4O4S/c1-15-8-12-19(13-9-15)27-24(30)17(3)29-25(31)21-7-5-4-6-20(21)23(28-29)18-11-10-16(2)22(14-18)34(26,32)33/h8-14,17H,4-7H2,1-3H3,(H,27,30)(H2,26,32,33)

InChI Key

NAKYMYOAPAKFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC(=C(C=C4)C)S(=O)(=O)N

Origin of Product

United States

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